Lipophilicity-Driven SPE Purification vs. Free FDG
The tetraacetate exhibits a computed/experimental logP of 0.04–1.1 , whereas the deprotected tracer FDG has an XLogP3 of −2.4 [1]. This >2.4 logP unit difference underpins quantitative trapping of the radiolabelled intermediate [¹⁸F]TAG on tC18 Sep‑Pak cartridges from aqueous acetonitrile reaction mixtures, enabling a wash step that removes polar impurities (residual K₂CO₃, Kryptofix 2.2.2) before hydrolysis [2]. In contrast, free FDG cannot be retained on the same C18 sorbent, so attempting the purification with deprotected FDG would forego the on‑cartridge concentration and decontamination step.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 0.04 (experimental, chem960) to 1.1 (PubChem XLogP3 for the tetraacetate skeleton) |
| Comparator Or Baseline | FDG (2‑deoxy‑2‑fluoro‑D‑glucose): XLogP3 = −2.4 |
| Quantified Difference | ΔlogP ≈ 2.4–3.5 log units, corresponding to ~250‑ to 3000‑fold higher C18 retention for the tetraacetate form |
| Conditions | Computed (XLogP3) and experimental logP determinations; retention validated on tC18 SPE cartridges (Waters) with aqueous acetonitrile mobile phase at room temperature |
Why This Matters
Procuring the authentic tetraacetate ensures the compound possesses the lipophilicity required for validated, high‑yield SPE‑purification protocols; an incorrectly protected or deprotected analog will fail the trap‑and‑wash step.
- [1] PubChem. (2025). 2‑Fluoro‑2‑deoxy‑D‑glucose (CID 170049) – XLogP3‑AA = −2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/170049 View Source
- [2] Lemaire, C., Damhaut, P., Lauricella, B., Mosdzianowski, C., Morelle, J. L., Monclus, M., Van Naemen, J., Mulleneers, E., Aerts, J., Plenevaux, A., & Luxen, A. (2002). Fast F‑18 FDG synthesis by alkaline hydrolysis on a low polarity solid phase support. Journal of Labelled Compounds and Radiopharmaceuticals, 45(5), 435–447. https://doi.org/10.1002/jlcr.123 View Source
